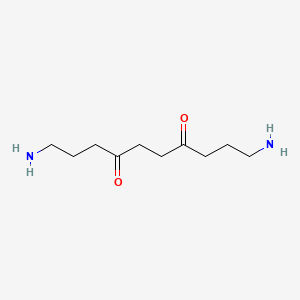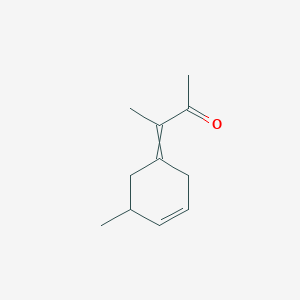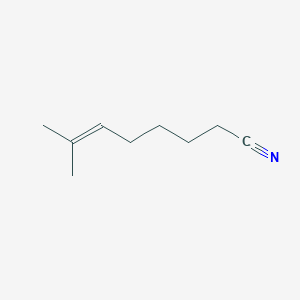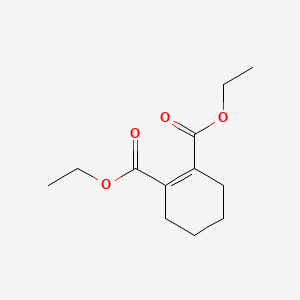
2-Hydroxy-3-nitro-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitro-N-octadecylbenzamide is an organic compound with the molecular formula C25H42N2O4 It is a derivative of benzamide, featuring a hydroxyl group at the second position, a nitro group at the third position, and an octadecyl chain attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-N-octadecylbenzamide typically involves the nitration of a benzamide derivative followed by the introduction of the octadecyl chain. One common method includes:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Alkylation: The nitrated product is then subjected to alkylation with octadecyl bromide in the presence of a base such as potassium carbonate to attach the octadecyl chain to the nitrogen atom of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Reduction: 2-Amino-3-nitro-N-octadecylbenzamide.
Substitution: 2-Alkoxy-3-nitro-N-octadecylbenzamide or 2-Acyl-3-nitro-N-octadecylbenzamide.
Oxidation: 2-Oxo-3-nitro-N-octadecylbenzamide.
Scientific Research Applications
2-Hydroxy-3-nitro-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
2-Hydroxy-3-nitro-N-octadecylbenzamide can be compared with other nitrobenzamide derivatives:
2-Hydroxy-3-nitrobenzamide: Lacks the octadecyl chain, resulting in different solubility and biological properties.
3-Nitro-N-octadecylbenzamide: Lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
2-Hydroxy-4-nitro-N-octadecylbenzamide: The nitro group is at a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which imparts distinct physical, chemical, and biological properties.
Properties
CAS No. |
95869-21-9 |
|---|---|
Molecular Formula |
C25H42N2O4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-hydroxy-3-nitro-N-octadecylbenzamide |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)22-19-18-20-23(24(22)28)27(30)31/h18-20,28H,2-17,21H2,1H3,(H,26,29) |
InChI Key |
SEDBHGJNXVRIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


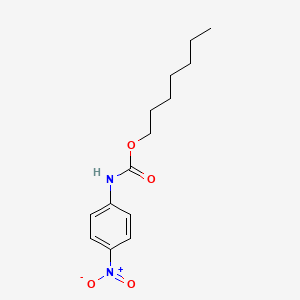
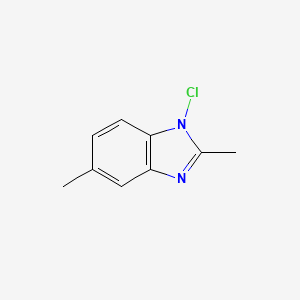
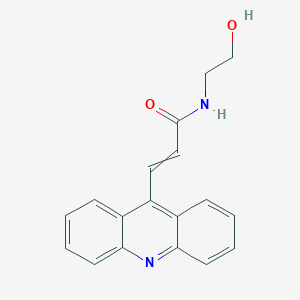
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
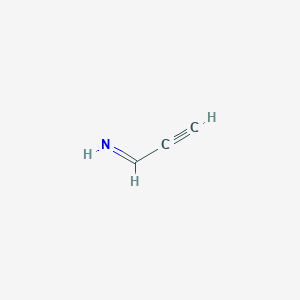
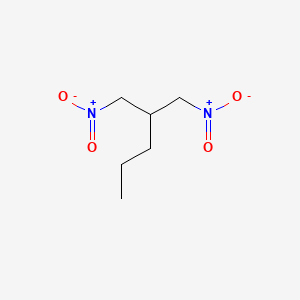
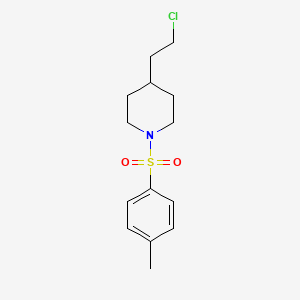
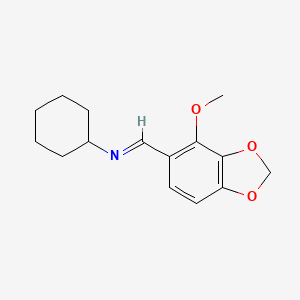
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

